molecular formula C10H13IN2O2 B1311345 (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester CAS No. 211029-67-3

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B1311345
CAS No.: 211029-67-3
M. Wt: 320.13 g/mol
InChI Key: FFJIDTLUJQCVAI-UHFFFAOYSA-N
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Description

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H13IN2O2 and its molecular weight is 320.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Boc-4-Amino-3-iodopyridine, also known as (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester or 4-(boc-amino)-3-iodopyridine, is primarily used as a reagent in organic synthesis . Its primary targets are the functional groups in organic compounds that it reacts with during synthesis .

Mode of Action

The mode of action of N-Boc-4-Amino-3-iodopyridine involves the Boc protecting group. The Boc protecting group protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The main method of Boc protection is the use of Boc anhydride . The mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride .

Biochemical Pathways

The biochemical pathways affected by N-Boc-4-Amino-3-iodopyridine are those involved in the synthesis of organic compounds. The compound plays a role in the formation of carbon-nitrogen bonds, which are crucial in the construction of amides, amines, and other nitrogen-containing functional groups .

Pharmacokinetics

Its stability, reactivity, and solubility can impact its effectiveness as a reagent .

Result of Action

The result of the action of N-Boc-4-Amino-3-iodopyridine is the formation of new organic compounds with protected amine groups. These compounds can then undergo further reactions, with the Boc group being removed under acidic conditions when necessary .

Action Environment

The action of N-Boc-4-Amino-3-iodopyridine is influenced by environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name

tert-butyl N-(3-iodopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJIDTLUJQCVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447830
Record name tert-Butyl (3-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211029-67-3
Record name tert-Butyl (3-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of pyridin-4-yl-carbamic acid tert-butyl ester (14.8 g, 76.3 mmol) (reference example 44b) in THF (300 mL) is added N,N,N′,N′-tetramethylethylene-diamine (34.5 mL, 230 mmol) and the solution cooled to −78° C. To this solution is added slowly (2.5M) n-butyllithium (91.5 mL, 230 mmol), the reaction temperature allowed to rise to −20° C. and the resulting mixture stirred for 1.5 hours. The mixture is cooled to −78° C. and a solution of iodine (29.04 g, 114 mmol) in THF (60 mL) is added then stirred for 10 min. The mixture is warmed to 20° C., stirred 30 min then diluted with ethyl acetate, washed with water, sat. sodium thiosulfate and brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (eluting with 20% ethyl acetate in hexanes) to give 17.7 g of title compound as a light yellow crystalline solid. 1H NMR (CDCl3) δ 1.54 (s, 9H), 7.03 (bs, 1H), 8.10 (d, J=6 Hz, 1H), 8.34 (d, J=6 Hz, 1H), 8.74 (s, 1H). MS (EI) m/z 320 (M+).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step Two
Quantity
29.04 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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